

4-MMPB versus its analogs 4-PMPB and 4-EMPB

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Compound of Interest

Compound Name: 4-MMPB

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A Comparative Guide to **4-MMPB** and its Analogs, 4-PMPB and 4-EMPB, as Lipoxygenase Inhibitors

This guide provides a detailed comparison of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (**4-MMPB**) and its two analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB). These compounds have been identified as potent lipoxygenase inhibitors with potential therapeutic applications in prostate cancer.^{[1][2]}

Chemical Properties

4-MMPB, 4-PMPB, and 4-EMPB are heterocyclic compounds belonging to the pyrimido[4,5-b]benzothiazine class. The core structure is modified at position 4 with a methyl, propyl, or ethyl group, respectively. These substitutions influence their molecular weight and may affect their biological activity.

Compound	Chemical Structure	Molecular Weight (g/mol)
4-MMPB	4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine	314.4
4-PMPB	4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine	343.0
4-EMPB	4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine	329.0

Source:[1]

Pharmacological Activity: A Comparative Analysis In Vitro Lipoxxygenase Inhibition

The primary mechanism of action for these compounds is the inhibition of lipoxygenase (LOX) enzymes, which are critical signaling mediators in human prostate cancer.[1] The inhibitory potency of each compound was assessed against soybean LOX-1. The results indicate that the length of the alkyl chain at position 4 influences the inhibitory activity.

Compound	IC ₅₀ Value (μM)
4-PMPB	8.6
4-EMPB	14.3
4-MMPB	17.1

Source:[1]

Among the three, 4-PMPB, with a propyl group, demonstrated the most potent inhibitory activity, followed by 4-EMPB (ethyl group) and **4-MMPB** (methyl group).[1]

In Vitro Cytotoxicity

The cytotoxic effects of **4-MMPB** and its analogs were evaluated against the PC-3 human prostate cancer cell line and normal Human Dermal Fibroblast (HDF) cells. All three compounds exhibited anti-cancer effects on PC-3 cells, while showing significantly less or no obvious cytotoxicity towards normal HDF cells, suggesting a degree of cancer cell specificity.[\[1\]](#)
[\[2\]](#)

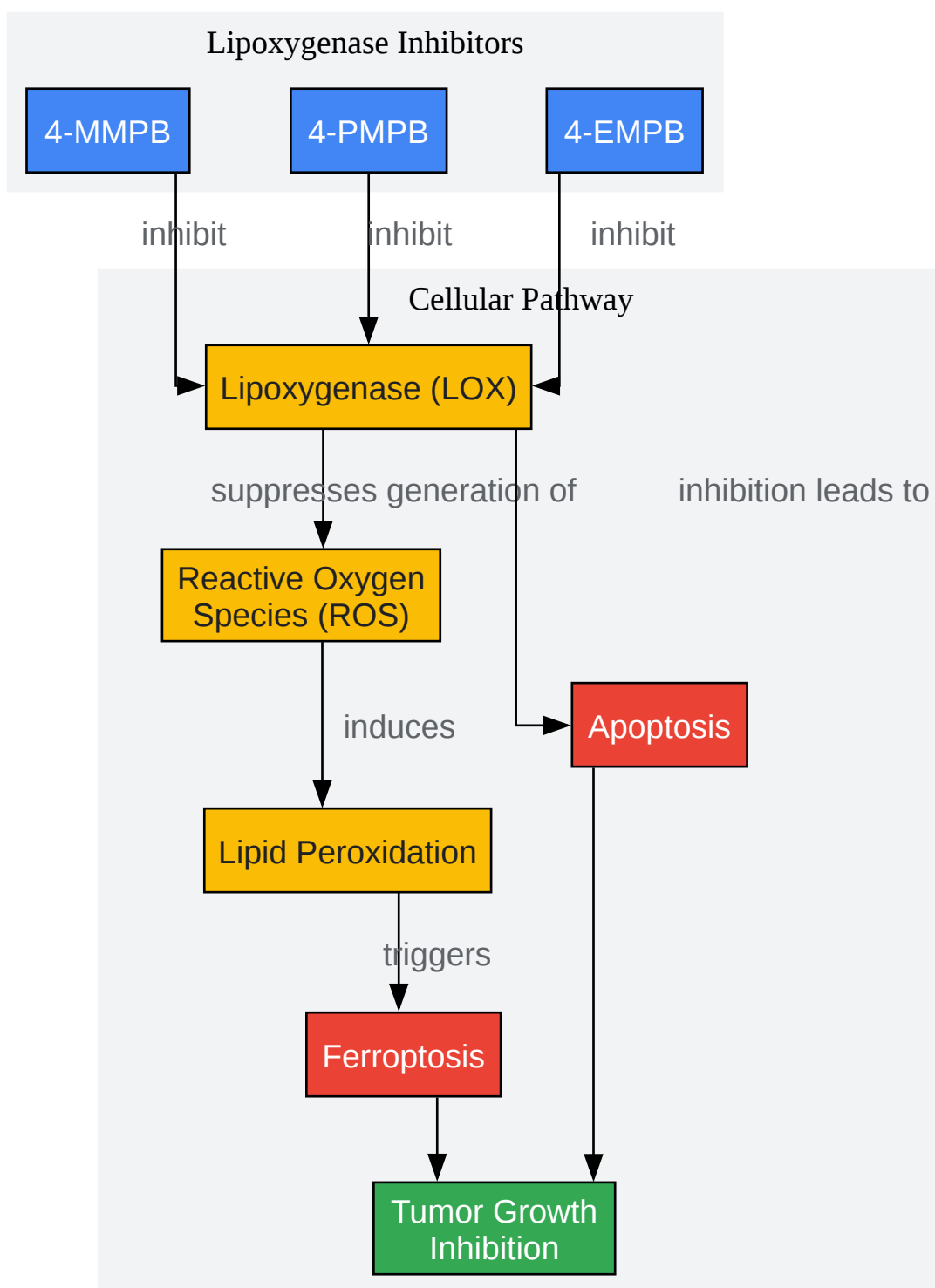
Compound	PC-3 Cells IC ₅₀ (μM)	HDF Cells IC ₅₀ (μM)
4-PMPB	31.2	> 100
4-EMPB	29.8	89.7
4-MMPB	35.4	81.3
Cisplatin (Control)	11.2	19.9
Source: [1]		

In Vivo Anti-Tumor Efficacy

The anti-tumor effects were investigated in an immunocompromised C57BL/6 mouse model bearing PC-3 cell xenografts. Treatment with high doses (50 mg/kg) of 4-PMPB, 4-EMPB, and **4-MMPB** effectively inhibited tumor growth over a 15-day period. The efficacy of the analogs was comparable to that of the parent compound, **4-MMPB**.[\[1\]](#)[\[3\]](#) Importantly, unlike the conventional chemotherapy agent cisplatin, these compounds did not cause noticeable side effects such as significant weight loss.[\[1\]](#)[\[3\]](#)

Mechanism of Action

The primary anti-cancer mechanism of these compounds involves the inhibition of the lipoxygenase pathway. This inhibition triggers two main forms of programmed cell death in prostate cancer cells: apoptosis and ferroptosis.[\[1\]](#)[\[2\]](#) Flow cytometry analysis confirmed that treatment with these compounds significantly increased the percentage of early and late apoptotic/ferroptotic cells compared to untreated controls.[\[1\]](#)



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Caption: Mechanism of action for **4-MMPB** and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB)

- A mixture of 4-chloro-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (0.32 g, 1 mmol) and propylamine (0.21 g, 3 mmol) in butanol (20 mL) was refluxed for 24 hours.[\[1\]](#)
- The reaction progress was monitored using Thin Layer Chromatography (TLC).
- After the reaction was complete, the solvent was evaporated under reduced pressure.
- The resulting residue was crystallized from benzene to yield 4-EMPB as a yellow powder (55% yield).[\[1\]](#)
- Characterization was performed using IR, ^1H NMR, and ^{13}C NMR spectroscopy, along with elemental analysis.[\[1\]](#)

Lipoxygenase Inhibitory Activity Assay

- The lipoxygenase inhibitory activity of the compounds was assessed on soybean LOX-1.
- The assay was performed according to a previously established method.
- Inhibitory potencies (IC_{50} values) were calculated from sigmoidal dose-response curves generated for each compound.[\[1\]](#)

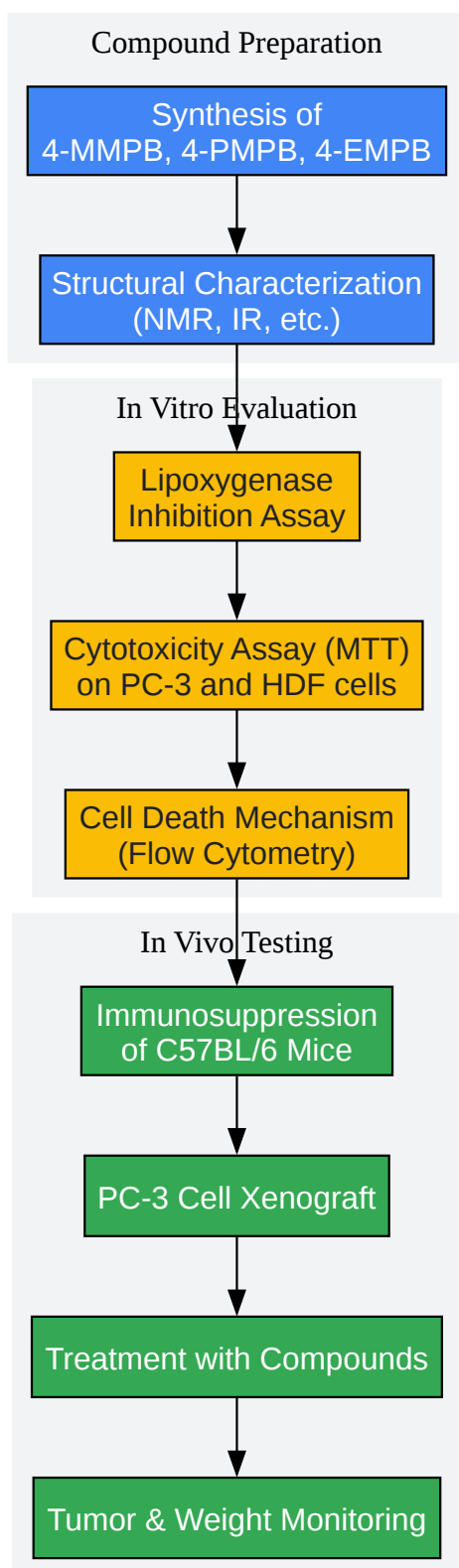
In Vitro Cell Viability Assay (MTT Assay)

- PC-3 and HDF cells were seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours.
- The cells were then treated with various concentrations of **4-MMPB**, 4-PMPB, 4-EMPB, and cisplatin for 48 hours.

- After treatment, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
- The medium was removed, and 100 μ L of DMSO was added to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- The IC₅₀ values were determined from the resulting dose-response curves.[\[1\]](#)

In Vivo Anti-Tumor Study

- Immunosuppression of female C57BL/6 mice was performed by daily administration of itraconazole and cyclosporine for seven days.
- On day 11, PC-3 cells were injected subcutaneously into the mice.
- When tumors reached a palpable size, the mice were randomly divided into treatment and control groups.
- Treatment groups received intraperitoneal injections of 4-PMPB, 4-EMPB, and **4-MMPB** at doses of 10 and 50 mg/kg, or cisplatin. Control groups received PBS and 0.3 N HCl.
- Tumor volumes and body weights were measured every other day for a 15-day follow-up period.[\[1\]](#)[\[3\]](#)



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Caption: Experimental workflow for comparing **4-MMPB** and its analogs.

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References

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